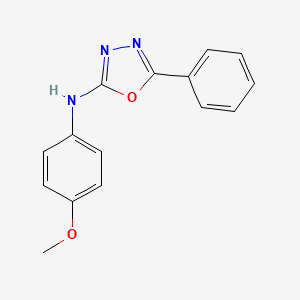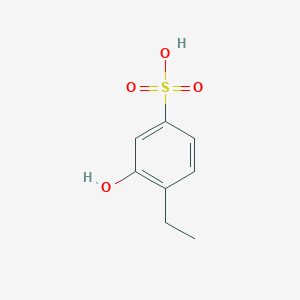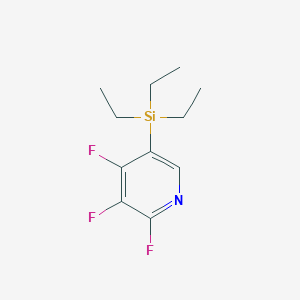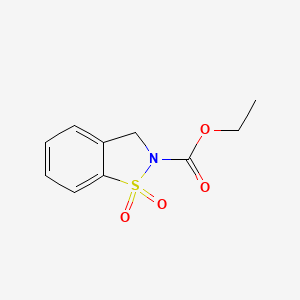
4-Chloro-1-nitrosoazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-nitrosoazepane is a chemical compound characterized by the presence of a chlorine atom and a nitroso group attached to an azepane ring. Azepane, a seven-membered heterocyclic ring containing nitrogen, forms the backbone of this compound. The unique combination of functional groups in this compound imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-nitrosoazepane typically involves the nitration of azepane derivatives followed by chlorination. One common method includes the reaction of azepane with nitrosyl chloride (NOCl) under controlled conditions to introduce the nitroso group. Subsequent chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) yields this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-nitrosoazepane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted by nucleophiles like hydroxide ions (OH-) or amines (NH2R) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as OH-, NH2R, in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 4-Chloro-1-nitroazepane.
Reduction: 4-Chloro-1-aminoazepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-1-nitrosoazepane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-nitrosoazepane involves its interaction with molecular targets through its reactive functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in electrophilic substitution reactions, further modifying biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
4-Chloro-1-nitroazepane: Similar structure but with a nitro group instead of a nitroso group.
4-Chloro-1-aminoazepane: Similar structure but with an amino group instead of a nitroso group.
1-Nitrosoazepane: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-nitrosoazepane is unique due to the presence of both chlorine and nitroso groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
843607-37-4 |
|---|---|
Fórmula molecular |
C6H11ClN2O |
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
4-chloro-1-nitrosoazepane |
InChI |
InChI=1S/C6H11ClN2O/c7-6-2-1-4-9(8-10)5-3-6/h6H,1-5H2 |
Clave InChI |
WDDANMCXARHJDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCN(C1)N=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)

![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)
![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)

![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)


![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)
